1-苯基吡咯烷-1-羧酸酯

描述

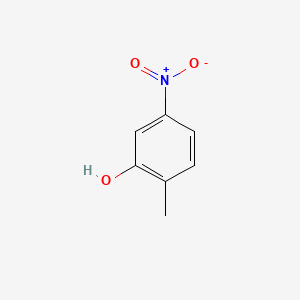

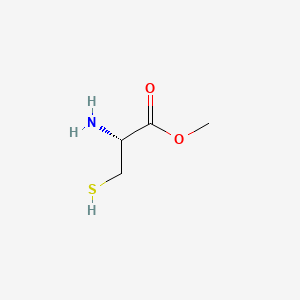

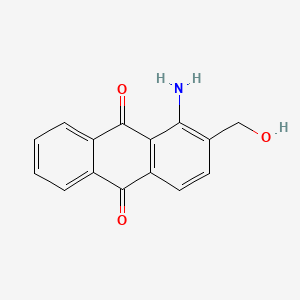

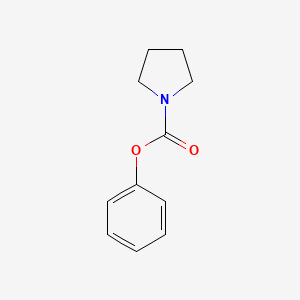

1-Pyrrolidinecarboxylic acid, phenyl ester, also known as 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid, is a chemical compound with the empirical formula C11H11NO3 . It has a molecular weight of 205.21 .

Synthesis Analysis

The synthesis of 1-Pyrrolidinecarboxylic acid, phenyl ester, and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-Pyrrolidinecarboxylic acid, phenyl ester consists of a pyrrolidine ring attached to a phenyl group and a carboxylic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The pyrrolidine ring in 1-Pyrrolidinecarboxylic acid, phenyl ester can undergo various chemical reactions. For example, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . It can also contribute to the stereochemistry of the molecule .Physical and Chemical Properties Analysis

1-Pyrrolidinecarboxylic acid, phenyl ester has a melting point of 142-146 °C . Its SMILES string is OC(=O)C1CCN(C1=O)c2ccccc2 .科学研究应用

药物化学:设计生物活性化合物

1-苯基吡咯烷-1-羧酸酯是药物化学中一个通用的骨架。它的吡咯烷环被用于合成具有潜在治疗效果的新型化合物。 环的非平面性允许增加三维覆盖范围,从而增强与生物靶标的相互作用 。由于能够有效地探索药效团空间,这种化合物在创造具有改进的选择性和效力的药物方面发挥着重要作用。

药物发现:增强药代动力学性质

在药物发现中,1-苯基吡咯烷-1-羧酸酯用于修饰物理化学参数,从而优化药物候选物的ADME/Tox(吸收、分布、代谢、排泄/毒理学)特性 。将这种杂环化合物引入药物分子可以显著改变其药代动力学性质,从而导致更好的疗效和更低的毒性。

不对称合成:创造对映选择性药物

1-苯基吡咯烷-1-羧酸酯中吡咯烷环的立体异构性是对映选择性合成的关键特征。 这种化合物的不同立体异构体可能导致不同的生物学特征,这对开发对映选择性药物至关重要 。这方面在设计对生物靶标表现出高特异性的药物方面尤为重要。

化学合成:复杂分子的中间体

1-苯基吡咯烷-1-羧酸酯在更复杂分子的合成中起着中间体的作用。 它的反应性酯基团可以参与各种化学反应,使其成为构建更大更复杂结构的宝贵结构单元 .

生物活性分子开发:靶向特定疾病

研究人员利用1-苯基吡咯烷-1-羧酸酯开发具有靶向选择性的生物活性分子。 通过将这种化合物结合到分子结构中,科学家可以创建针对特定疾病(如癌症或神经退行性疾病)的药物 .

结构生物学:研究蛋白质-配体相互作用

1-苯基吡咯烷-1-羧酸酯的吡咯烷环通常用于结构生物学研究蛋白质-配体相互作用。 它能够采用不同的构象有助于理解药物如何与蛋白质结合并发挥作用 .

有机合成:探索空间因素

在有机合成中,1-苯基吡咯烷-1-羧酸酯用于探索影响生物活性的空间因素。 该化合物的结构允许研究取代基的空间取向如何影响与生物靶标的相互作用 .

药理学:研究结合模式

1-苯基吡咯烷-1-羧酸酯在药理学中也很重要,用于研究药物候选物的结合模式。 该化合物的不同立体异构体可以以不同的方式与对映选择性蛋白结合,这对了解潜在药物的作用机制至关重要 .

安全和危害

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Compounds with a pyrrolidine ring have been reported to interact with various targets, contributing to their diverse biological profiles .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule, allowing it to bind differently to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenyl pyrrolidine-1-carboxylate is currently unavailable. The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and influence adme/tox results .

Result of Action

Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting a wide range of potential effects .

生化分析

Biochemical Properties

1-Pyrrolidinecarboxylic acid, phenyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tyrosine kinases, where it acts as an inhibitor by binding to the ATP binding site of receptor tyrosine kinases . This interaction is crucial for its efficacy in tumor xenografts, highlighting its potential in cancer research.

Cellular Effects

1-Pyrrolidinecarboxylic acid, phenyl ester influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinases, it disrupts signal transduction pathways that are essential for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic activities, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of 1-Pyrrolidinecarboxylic acid, phenyl ester involves its binding interactions with biomolecules. It binds to the ATP binding site of receptor tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to altered cellular responses. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pyrrolidinecarboxylic acid, phenyl ester can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term in vitro and in vivo studies are essential to understand its temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of 1-Pyrrolidinecarboxylic acid, phenyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosage is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

1-Pyrrolidinecarboxylic acid, phenyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism fully.

Subcellular Localization

1-Pyrrolidinecarboxylic acid, phenyl ester exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles

属性

IUPAC Name |

phenyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGHJHASJALLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203923 | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55379-71-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)

![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)